molecular formula C10H9N5 B2805399 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile CAS No. 2034285-69-1

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile

Cat. No.: B2805399
CAS No.: 2034285-69-1
M. Wt: 199.217
InChI Key: FATRYCDPIYJLQZ-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with an azetidine ring and a carbonitrile group. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

Properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylazetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-8-6-14(7-8)10-9-1-2-13-15(9)4-3-12-10/h1-4,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATRYCDPIYJLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN3C2=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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